molecular formula C18H31IN4O3S B13395652 n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide

n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide

Cat. No.: B13395652
M. Wt: 510.4 g/mol
InChI Key: DNXDWMHPTVQBIP-UHFFFAOYSA-N
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Description

The compound n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide is a sulfhydryl-reactive biotinylation reagent. It is commonly used in biochemical research for labeling proteins and other molecules that contain free thiol groups. This compound is particularly valuable due to its ability to form stable, irreversible bonds with thiol groups, making it a useful tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide involves several steps. The key steps include the formation of the iodoacetyl group and its subsequent attachment to the hexyl chain. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to dissolve the reagents and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide: primarily undergoes substitution reactions. The iodoacetyl group reacts with free thiol groups on proteins and other molecules, forming a stable, irreversible bond .

Common Reagents and Conditions

The common reagents used in these reactions include thiol-containing compounds and proteins. The reactions are typically carried out in aqueous buffers at a pH range of 7.5 to 8.5, often in the presence of Tris or borate buffers .

Major Products

The major products formed from these reactions are biotinylated proteins or molecules, which can then be used in various biochemical assays and experiments .

Scientific Research Applications

n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide: has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by reacting with free thiol groups on proteins and other molecules. The iodoacetyl group forms a stable, irreversible bond with the thiol group, resulting in the biotinylation of the target molecule. This modification allows for the subsequent detection and analysis of the biotinylated molecule using avidin or streptavidin probes .

Comparison with Similar Compounds

n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide: is unique due to its specific reactivity with thiol groups and its ability to form stable, irreversible bonds. Similar compounds include:

These compounds differ in their reactivity and the stability of the bonds they form, making This compound particularly useful for applications requiring stable, irreversible biotinylation.

Properties

IUPAC Name

N-[6-[(2-iodoacetyl)amino]hexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDWMHPTVQBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31IN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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